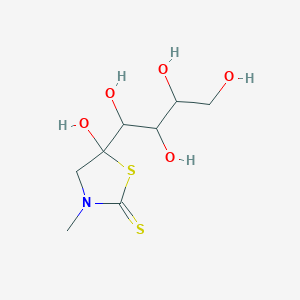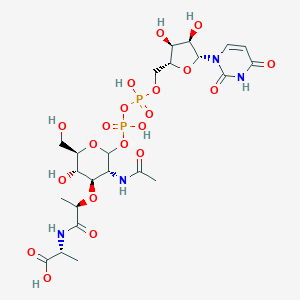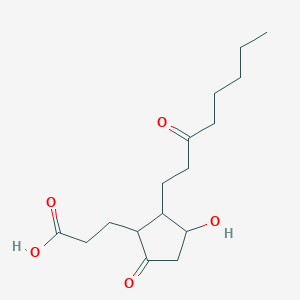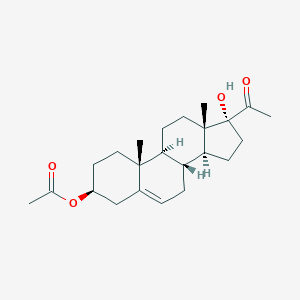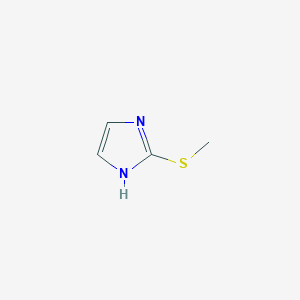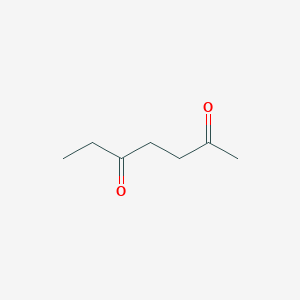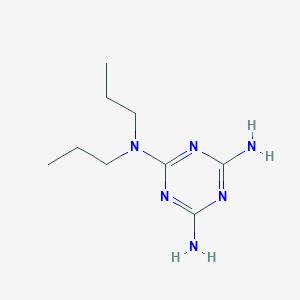
s-Triazine, 2,6-diamino-4-dipropylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Triazine, 2,6-diamino-4-dipropylamino-, also known as DPT or dipropyltriazine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPT is a heterocyclic compound that contains a triazine ring and two amino groups, making it a versatile molecule for chemical modification and synthesis.
Wirkmechanismus
The mechanism of action of s-Triazine, 2,6-diamino-4-dipropylamino- in biological systems is not fully understood. However, studies have shown that s-Triazine, 2,6-diamino-4-dipropylamino- can interact with DNA and inhibit the activity of enzymes involved in DNA replication and transcription. s-Triazine, 2,6-diamino-4-dipropylamino- has also been shown to modulate the activity of ion channels and receptors in the nervous system.
Biochemische Und Physiologische Effekte
S-Triazine, 2,6-diamino-4-dipropylamino- has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, s-Triazine, 2,6-diamino-4-dipropylamino- has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the nervous system, s-Triazine, 2,6-diamino-4-dipropylamino- has been shown to modulate the activity of ion channels and receptors, leading to the regulation of neuronal excitability and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
S-Triazine, 2,6-diamino-4-dipropylamino- has several advantages for use in laboratory experiments, including its ease of synthesis, high purity, and stability. However, s-Triazine, 2,6-diamino-4-dipropylamino- also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on s-Triazine, 2,6-diamino-4-dipropylamino-, including the development of new synthetic methods for s-Triazine, 2,6-diamino-4-dipropylamino- derivatives, the investigation of the molecular mechanisms of s-Triazine, 2,6-diamino-4-dipropylamino- action in biological systems, and the exploration of new applications for s-Triazine, 2,6-diamino-4-dipropylamino- in material science and environmental science. Additionally, further studies are needed to evaluate the safety and toxicity of s-Triazine, 2,6-diamino-4-dipropylamino- in vivo and to determine its potential as a drug candidate for the treatment of human diseases.
In conclusion, s-Triazine, 2,6-diamino-4-dipropylamino- (s-Triazine, 2,6-diamino-4-dipropylamino-) is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. s-Triazine, 2,6-diamino-4-dipropylamino- has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. Although the mechanism of action of s-Triazine, 2,6-diamino-4-dipropylamino- in biological systems is not fully understood, it has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Further research is needed to explore the potential of s-Triazine, 2,6-diamino-4-dipropylamino- for the development of new drugs and materials and to evaluate its safety and toxicity in vivo.
Synthesemethoden
The synthesis of s-Triazine, 2,6-diamino-4-dipropylamino- can be achieved through different methods, including the reaction of cyanuric chloride with dipropylamine or the reaction of 2,4,6-trichloro-1,3,5-triazine with dipropylamine. Both methods result in the formation of s-Triazine, 2,6-diamino-4-dipropylamino- as a white crystalline solid with a melting point of 146-148°C.
Wissenschaftliche Forschungsanwendungen
S-Triazine, 2,6-diamino-4-dipropylamino- has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, s-Triazine, 2,6-diamino-4-dipropylamino- has been investigated as a potential drug candidate for the treatment of cancer, viral infections, and neurological disorders. In material science, s-Triazine, 2,6-diamino-4-dipropylamino- has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and porous polymers. In environmental science, s-Triazine, 2,6-diamino-4-dipropylamino- has been studied for its potential use in water treatment and soil remediation.
Eigenschaften
CAS-Nummer |
1985-44-0 |
|---|---|
Produktname |
s-Triazine, 2,6-diamino-4-dipropylamino- |
Molekularformel |
C9H18N6 |
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
2-N,2-N-dipropyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C9H18N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3,(H4,10,11,12,13,14) |
InChI-Schlüssel |
NXFHVQHZELIVKV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC(=NC(=N1)N)N |
Kanonische SMILES |
CCCN(CCC)C1=NC(=NC(=N1)N)N |
Andere CAS-Nummern |
1985-44-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



